4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
Description
General Context of Biphenyl (B1667301) Core Structures in Advanced Organic Synthesis
Biphenyls, which are organic compounds characterized by two phenyl rings connected by a single bond, represent a fundamental and privileged scaffold in organic chemistry. ontosight.ai This structural motif is not merely a simple aromatic hydrocarbon but serves as a crucial building block in a vast array of applications, ranging from medicinal chemistry to materials science. rsc.org The biphenyl framework is present in numerous natural products, pharmaceuticals, and agrochemicals, where it often contributes to the molecule's biological activity. rsc.orgresearchgate.net For instance, many drugs incorporate biphenyl moieties to enhance their binding affinity to target proteins, improve metabolic stability, or modulate solubility. biosynce.com
In the realm of materials science, biphenyl derivatives are integral to the development of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and specialty polymers due to their rigid structure and unique electronic properties. ontosight.ai The synthesis of these complex structures often relies on the functionalization of the basic biphenyl unit. Biphenyl itself can undergo electrophilic substitution reactions similar to benzene (B151609), but to create more complex and targeted molecules, pre-functionalized biphenyls are used as intermediates. rsc.orgbiosynce.com This has led to the development of numerous synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, which has become a standard for constructing the biaryl axis. acs.org The stability and defined geometry of the biphenyl core make it an ideal platform for constructing intricate three-dimensional structures in advanced organic synthesis.
Strategic Importance of Aryl Bromides as Synthons in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Aryl halides, and particularly aryl bromides, are cornerstone synthons in modern organic synthesis due to their balanced reactivity and stability. wikipedia.org The bromine atom on an aromatic ring provides a reliable handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct complex molecular architectures by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be nitrogen, oxygen, sulfur, etc.) bonds. nih.govnih.gov
Aryl bromides are frequently employed as electrophilic partners in powerful coupling reactions such as the Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), and Heck (with alkenes) reactions. researchgate.netresearchgate.net The reactivity of the carbon-bromine (C-Br) bond is often optimal for these catalytic cycles, being more reactive than aryl chlorides and more cost-effective and stable than aryl iodides. nih.gov This intermediate reactivity allows for selective transformations, where an aryl bromide can be coupled while other, less reactive functional groups remain untouched. This chemoselectivity is a critical advantage in multi-step syntheses. nih.gov The ability to readily convert a C-Br bond into a C-C or C-heteroatom bond makes aryl bromides indispensable tools for assembling the complex scaffolds required in drug discovery, agrochemicals, and materials science. mdpi.commdma.ch
Versatility and Reactivity of the Nitrile Functional Group in Contemporary Organic Transformations
The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic chemistry, prized for its unique electronic properties and its ability to be transformed into a wide array of other functionalities. wikipedia.orgnih.gov The carbon-nitrogen triple bond makes the carbon atom electrophilic, rendering it susceptible to attack by various nucleophiles. fiveable.melibretexts.org This reactivity is the basis for many of its synthetic applications.
The nitrile group can be considered a "masked" carboxylic acid, as it can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. chemistrysteps.comlibretexts.org This two-step transformation is a robust and common method in synthesis. chemistrysteps.com Conversely, nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The addition of organometallic reagents, such as Grignard reagents, to a nitrile followed by hydrolysis yields ketones, providing an excellent method for C-C bond formation. fiveable.melibretexts.org
Beyond these fundamental transformations, the nitrile group can participate in cycloaddition reactions to form heterocyclic compounds and can act as a directing group in C-H functionalization reactions. nih.govnumberanalytics.comresearchgate.net Its strong electron-withdrawing nature also influences the reactivity of the molecule it is attached to. numberanalytics.com This rich and diverse chemistry makes the nitrile group a powerful tool for synthetic chemists, allowing for the strategic introduction and subsequent conversion of this functional group to build molecular complexity. nih.govresearchgate.net
Rationale for Academic Research Focus on 4'-Bromo-[1,1'-Biphenyl]-4-carbonitrile as a Bifunctional Building Block
The rationale for the significant academic and industrial interest in this compound stems directly from its bifunctional nature, combining the distinct and strategically important reactivities of both an aryl bromide and a nitrile group within a single, stable biphenyl framework. This unique arrangement allows for selective, stepwise modifications at either end of the molecule, making it an ideal building block for the synthesis of complex, elongated, and functionalized biphenyl derivatives.
Researchers can exploit the reactivity of the aryl bromide in cross-coupling reactions to extend the biphenyl structure or to introduce new aryl or alkyl substituents. Subsequently, the nitrile group can be transformed into a carboxylic acid, an amine, a ketone, or a heterocyclic ring system, depending on the synthetic goal. chemicalbook.com This orthogonal reactivity is highly valuable. For example, the bromine can be substituted via a Suzuki coupling, and then the nitrile can be hydrolyzed to a carboxylic acid, yielding a 4'-substituted-[1,1'-biphenyl]-4-carboxylic acid, a class of compounds with applications in materials and medicinal chemistry. chemicalbook.com
The compound serves as a key intermediate in the synthesis of photovoltaic materials and organic electroluminescent devices. chemicalbook.com Its structure allows for the creation of molecules with tailored electronic properties, which is crucial for these applications. The ability to independently functionalize both the 4'- and 4-positions of the biphenyl system provides a powerful strategy for fine-tuning the physical and chemical properties of the final product, driving its widespread use in synthetic research.
Data Tables
Table 1: Key Reactions of the Nitrile Functional Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid chemistrysteps.com |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine libretexts.org |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone libretexts.org |
| Cycloaddition | Dienes, Azides, etc. | Heterocycles nih.gov |
Table 2: Common Cross-Coupling Reactions Utilizing Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Palladium (Pd) | C-C |
| Stille | Organotin Reagent | Palladium (Pd) | C-C |
| Heck | Alkene | Palladium (Pd) | C-C |
| Buchwald-Hartwig | Amine or Alcohol | Palladium (Pd) | C-N or C-O |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHKOVPWZKVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 4 Carbonitrile
Strategies Involving Directed Bromination
Directed bromination strategies focus on adding a bromine atom to a specific position on a pre-existing biphenyl (B1667301) carbonitrile molecule. This requires precise control over reaction conditions to achieve the desired isomer.
Electrophilic Aromatic Substitution on Biphenyl Carbonitrile Precursors
Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. wikipedia.org In the context of synthesizing 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, the starting material is [1,1'-biphenyl]-4-carbonitrile. The cyano group (-CN) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position on its own ring. uci.edu However, it deactivates the entire ring it is attached to. Consequently, the electrophilic attack preferentially occurs on the second, more activated phenyl ring. The substituent on this second ring is a phenyl group, which is an ortho, para-director. pearson.com This electronic guidance is crucial for achieving the desired 4'-bromo isomer.
Biphasic Bromination Systems (e.g., Sodium Bromate (B103136)–Sodium Hydrogen Sulfite)
A notable advancement in the selective bromination of biphenyl systems is the use of biphasic, aqueous-organic media. A system utilizing sodium bromate (NaBrO₃) and sodium hydrogen sulfite (B76179) (NaHSO₃) has been developed to generate the brominating agent in situ. This method facilitates electrophilic substitution at the desired 4'-position of the biphenyl structure while offering significant advantages in control and scalability.
Optimization of Reaction Conditions (Solvent Systems, Temperature, Molar Ratios)
The efficiency and selectivity of the biphasic bromination are highly dependent on the careful optimization of reaction parameters. The choice of solvent is critical for ensuring proper phase separation and influencing reaction kinetics. Solvents such as dichloromethane, ethyl acetate (B1210297), or trichloroethane have been effectively used. Temperature control is vital for maximizing the yield of the desired monobrominated product; an optimal temperature of 25°C has been identified to balance reaction rate and selectivity. Molar ratios of the reagents are also a key factor. A 3:1 molar ratio of sodium bromate to the biphenyl substrate ensures complete conversion, while a similar excess of sodium hydrogen sulfite helps to manage oxidative byproducts.
The following table, synthesized from patent data, illustrates the impact of the solvent system on the reaction's outcome at a constant temperature.
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| Dichloromethane | 25 | 93 | 98.9 |
| Hexane | 40 | 90 | 98.4 |
| Trichloroethane | 25 | 86 | 97.8 |
This interactive table summarizes the effect of different solvents on the yield and purity of the final product.
Regioselectivity Control for Monobromination
Achieving high regioselectivity for monobromination at the 4'-position is a primary challenge. The biphasic system excels in this regard by controlling the generation and concentration of the electrophilic bromine species. The deactivating effect of the 4-cyano group directs the electrophilic attack to the other ring, while the phenyl substituent directs the bromine to the ortho and para positions. The para (4') position is sterically more accessible and electronically favored, leading to the desired product. A key advantage of this method is the significant suppression of over-bromination, limiting the formation of the 4,4'-dibromo impurity to less than 0.2%.
Scalability and Process Yields in Academic Contexts
The biphasic bromination method has demonstrated excellent scalability, a crucial factor for its practical application. The process has been successfully performed at a 500-gram substrate scale, affording a high isolated yield of 92%. This level of scalability and efficiency makes the method highly attractive for producing significant quantities of this compound beyond typical laboratory bench-scale synthesis.
Cross-Coupling Based Synthetic Routes
An alternative to the direct bromination of a biphenyl core is the construction of the target molecule using cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used transition metal-catalyzed reaction for forming carbon-carbon bonds, particularly for creating biaryl systems. researchgate.net
In this approach, the biphenyl backbone is assembled from two separate, functionalized benzene (B151609) rings. A common strategy involves the palladium-catalyzed reaction of 4-bromophenylboronic acid with a 4-cyanophenyl halide (such as 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile). This method offers exceptional control over regioselectivity, as the positions of the bromo and cyano functional groups are pre-defined on the starting materials. While this route provides precise structural control, it often requires stringent anhydrous conditions and the removal of expensive palladium catalysts from the final product. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and versatile methods for the construction of carbon-carbon bonds. The synthesis of the biphenyl core of this compound is frequently achieved through these powerful reactions.
Suzuki-Miyaura Coupling for Biphenyl Core Construction
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely employed and highly effective method for synthesizing biphenyls. researchgate.netwikipedia.org This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. researchgate.net
A primary route to this compound via Suzuki-Miyaura coupling involves the reaction of a bromo-substituted phenylboronic acid with a cyano-substituted aryl halide. A common example is the coupling of 4-bromophenylboronic acid with 4-bromobenzonitrile (B114466). This approach strategically forms the biphenyl backbone while incorporating the desired bromo and cyano functionalities.
Research has demonstrated the feasibility of this transformation using various palladium catalysts and reaction conditions. For instance, the coupling of 4-bromobenzonitrile with phenylboronic acid has been successfully achieved, providing a model for the synthesis of the target compound. researchgate.net
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. A variety of catalytic systems have been investigated to optimize the synthesis of biphenyls, including those structurally related to this compound.
Ligands play a crucial role in stabilizing the active palladium(0) species, facilitating oxidative addition and reductive elimination steps of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs) are commonly employed. wikipedia.orgrsc.org The electronic properties and steric bulk of the ligand can significantly influence the reaction rate and yield. For instance, electron-rich and bulky phosphine ligands can enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. wikipedia.org
The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound:
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | bpydc | K₂CO₃ | DMF/H₂O | 100 | High | researchgate.net |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 97 | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | Moderate to good | mdpi.com |
| Aryl Bromides | Phenylboronic acid | Pd(II) phosphine complex | Phosphine | Not specified | Not specified | Mild | Excellent | researchgate.net |
A significant advantage of the Suzuki-Miyaura coupling is its broad functional group compatibility. This is particularly important in the synthesis of this compound, which contains a nitrile (cyano) group. The nitrile group is generally well-tolerated in Suzuki-Miyaura reactions, as are many other functional groups such as esters, ketones, and nitro groups. nih.gov This compatibility allows for the direct use of functionalized starting materials without the need for protecting groups, leading to more efficient and atom-economical synthetic routes.
Studies have shown successful couplings with substrates bearing electron-withdrawing groups like nitriles and electron-donating groups. mdpi.comnih.gov The choice of base can be critical when dealing with base-sensitive functional groups. Weaker bases such as carbonates or phosphates are often preferred over stronger bases like hydroxides to prevent unwanted side reactions.
Other Established Palladium-Catalyzed Arylation Reactions in Biphenyl Synthesis
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are valuable for the synthesis of biphenyls. These include the Stille coupling and the Heck reaction.
The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org It is known for its tolerance of a wide array of functional groups and the stability of the organotin reagents. wikipedia.orgorganic-chemistry.orglibretexts.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.org While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct biaryl systems. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is known for its high stereoselectivity. organic-chemistry.org
Nickel-Catalyzed Carbon-Carbon Bond Formations Involving Aryl Bromides
In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively mediate the coupling of aryl bromides to form biphenyls and other biaryls. lookchem.comrsc.orgnih.gov These reactions often proceed via a similar catalytic cycle to their palladium-catalyzed counterparts, involving oxidative addition, transmetalation, and reductive elimination.
Nickel-catalyzed reactions can sometimes offer different reactivity and selectivity profiles compared to palladium-catalyzed systems. They have been successfully applied to the coupling of aryl bromides with various partners, including organoboron reagents in Suzuki-type reactions and in reductive homocoupling reactions to form symmetrical biphenyls. nih.govrsc.org The development of nickel-catalyzed methods for the synthesis of this compound could provide more sustainable and economical manufacturing processes.
The following table presents examples of nickel-catalyzed cross-coupling reactions of aryl bromides.
| Aryl Bromide | Coupling Partner | Catalyst System | Reductant/Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromides | Aryl Methyl Sulfides | Ni(COD)₂ / BINAP | Mg | Not specified | Not specified | Up to 86 | nih.gov |
| Aryl Bromides | Aryl Thiols | Nickel catalyst | Mg / LiCl | THF | Room Temp | Moderate to good | rsc.org |
| 4-Bromobenzonitrile | Sodium Sulfinate | Nickel/Organoboron | Not specified | Not specified | Visible Light | Not specified | nih.gov |
| Aryl Bromides | Alkyllithium Reagents | [NiCl₂(dppp)] / 2,2'-dipyridyl | tBuLi | Benzene | 0 °C | 72-86 | lookchem.com |
C-H Activation and Functionalization Strategies Utilizing the Cyano Directing Group
The cyano group, traditionally viewed as a precursor for other functional groups like carboxylic acids and amines, has emerged as an effective directing group in transition-metal-catalyzed C-H activation. rsc.orgacs.orgsnnu.edu.cn This strategy allows for the direct formation of C-C bonds at the position ortho to the nitrile, providing an atom-economical route to substituted biphenyl carbonitriles.
Palladium-catalyzed C-H activation is a prominent example of this approach. acs.orgnih.gov In this methodology, an aryl nitrile, such as benzonitrile, reacts with an aryl halide in the presence of a palladium catalyst. The cyano group directs the palladium to activate the adjacent C-H bond, leading to the formation of a palladacycle intermediate. acs.org Subsequent coupling with the aryl halide yields the biphenyl-2-carbonitrile derivative. Research has shown that Pd(OAc)₂ in an acidic medium like trifluoroacetic acid (TFA) can effectively catalyze the arylation of aryl nitriles. lookchem.com The reaction proceeds in moderate to good yields and demonstrates that the directing effect of the cyano group can override other potentially directing groups present on the substrates. lookchem.com
The directing power of the cyano group is not limited to arylation. It has also been successfully employed for ortho-alkoxylation of aryl nitriles, further expanding the synthetic utility of this strategy for creating functionalized biaryls. acs.org While ortho-functionalization is the most common outcome, research has also explored the potential for meta-selective C-H activation by leveraging weak coordination between the palladium catalyst and the cyano group, opening new avenues for synthesizing complex aromatic derivatives. nih.gov
| Aryl Iodide Partner | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Iodobenzene | Pd(OAc)₂ | TFA | 72 |
| 4-Iodotoluene | Pd(OAc)₂ | TFA | 76 |
| 4-Iodoanisole | Pd(OAc)₂ | TFA | 65 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | TFA | 58 |
Introduction of the Nitrile Group via Cyanation Approaches
A common synthetic strategy involves the formation of a bromo-biphenyl intermediate followed by the introduction of the nitrile group. This is achieved through various cyanation methods.
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. nih.gov Transition-metal catalysis, particularly with palladium, has been extensively studied for this purpose. nih.govnih.gov The Rosenmund-von Braun reaction, a classic method involving stoichiometric copper(I) cyanide at high temperatures, has been largely supplanted by these more efficient catalytic versions. google.com
Modern palladium-catalyzed cyanations often employ less toxic and more manageable cyanide sources than alkali metal cyanides. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a widely used, non-toxic alternative. nih.govblogspot.com These reactions can be performed in various solvents, including mixtures of organic solvents and water, and are often facilitated by specific ligands that improve catalyst performance and stability. nih.gov Zinc cyanide (Zn(CN)₂) is another common reagent that offers mild reaction conditions and is compatible with a broad range of functional groups. nih.govblogspot.com The challenge in these reactions often lies in preventing catalyst inhibition by the cyanide ion, which can bind strongly to the palladium center. nih.govgoogle.com
Nickel and copper-catalyzed systems also provide effective routes for the cyanation of aryl halides. nih.govmdpi.com Nickel catalysis, in particular, has been shown to be effective for the cyanation of less reactive aryl chlorides. organic-chemistry.org
| Catalyst System | Cyanide Source | Typical Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Low toxicity cyanide source, good yields. | nih.gov |
| Pd/C / dppf | Zn(CN)₂ | Aryl Bromides/Chlorides | Heterogeneous catalyst, applicable to heterocycles. | blogspot.com |
| NiCl₂ / dppf / Zn | Zn(CN)₂ | Aryl Chlorides/Bromides | Effective for less reactive aryl chlorides, mild conditions. | organic-chemistry.org |
| CuI / Ligand | NaCN | Aryl Iodides | Cost-effective metal catalyst. | nih.gov |
An alternative to direct cyanation of an aryl halide is the dehydration of a primary amide. orgoreview.com This two-step approach involves first synthesizing 4'-bromo-[1,1'-biphenyl]-4-carboxamide, which is then dehydrated to yield the target nitrile. This method is particularly useful when direct cyanation is problematic due to substrate sensitivity or catalyst incompatibility.
A variety of dehydrating agents can be employed for this transformation. orgoreview.comrsc.org Classical reagents include strong dehydrators like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com While effective, these reagents often require harsh conditions. More recent developments have focused on milder and more selective methods. researchgate.netnih.gov For example, systems like ethyl dichlorophosphate/DBU have been shown to convert primary amides to nitriles in high yields under mild conditions. researchgate.net Another highly efficient protocol is the catalytic Appel-type dehydration, which uses oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine oxide. This method is notable for its very short reaction times, often under 10 minutes, and broad substrate scope. organic-chemistry.org
Recent advancements in organic synthesis have led to the development of novel cyanation methods that offer milder reaction conditions and unique reactivity. taylorandfrancis.comresearchgate.net Photochemical and photoredox catalysis have emerged as powerful tools in this area. chinesechemsoc.org
Visible-light-promoted, nickel-catalyzed cyanation of aryl halides provides a benign alternative to traditional methods. organic-chemistry.orgacs.org These reactions can utilize alternative cyanating agents, such as 1,4-dicyanobenzene, avoiding the need for more toxic cyanide salts. organic-chemistry.orgacs.org Mechanistic studies suggest that light irradiation facilitates the generation of key nickel-cyanide catalytic intermediates, enabling the reaction to proceed efficiently at ambient temperatures. organic-chemistry.org This approach has been successfully applied to a wide range of aryl halides, including those found in complex, drug-like molecules, demonstrating its potential for late-stage functionalization. organic-chemistry.org Dual photoredox-nickel catalysis represents another sophisticated strategy, where a photocatalyst absorbs light to drive the nickel-catalyzed cyanation cycle, allowing for the use of operationally safe cyanide sources under mild conditions. chinesechemsoc.org
The most direct route to forming the target molecule would involve the cyanation of a 4-bromobiphenyl (B57062) precursor that lacks a leaving group for traditional cross-coupling. Direct C-H cyanation methodologies are highly sought after for their step-economy.
Organic photoredox catalysis has enabled the direct C-H cyanation of arenes without the need for pre-functionalization. nih.gov In this approach, an acridinium-based photocatalyst, upon irradiation with visible light, can activate a simple arene like biphenyl towards cyanation. nih.gov Using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) in an aqueous buffer solution, biphenyl can be converted to phenylbenzonitrile with a preference for the para-substituted product. nih.gov While this demonstrates the feasibility of direct C-H cyanation on the biphenyl core, selectivity and the presence of the bromo-substituent would need to be carefully considered for the synthesis of this compound.
Another innovative one-pot approach allows for the synthesis of 4'-alkyl-4-cyanobiaryls through a cross-coupling between the dianion of terephthalonitrile (B52192) and a neutral aromatic nitrile, followed by in-situ alkylation. nih.gov While not a direct C-H cyanation of biphenyl itself, this method constructs the functionalized cyanobiphenyl skeleton in a single pot from readily available nitrile precursors.
Chemical Reactivity and Transformation Pathways of 4 Bromo 1,1 Biphenyl 4 Carbonitrile
Transformations at the Aryl Bromide Moiety
The aryl bromide moiety is the most reactive site for the construction of more complex molecular architectures. The C-Br bond can be functionalized through nucleophilic substitution or, more commonly, through metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for the direct functionalization of aromatic rings. science.gov The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). libretexts.orgnih.gov In 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, the electron-withdrawing cyano group is on the adjacent phenyl ring, and its electronic influence is transmitted through the biphenyl (B1667301) system, but it does not provide the direct activation typically required for facile SNAr reactions at the C-Br bond. libretexts.org Consequently, classical SNAr reactions on this substrate are less common than transition metal-catalyzed pathways and often require harsh conditions or specialized nucleophiles.
The direct substitution of the bromine atom by a carbon nucleophile via a classical addition-elimination SNAr mechanism is challenging for this compound due to the lack of strong ortho/para activation on the brominated ring. Organometallic reagents like Grignard or organolithium compounds are powerful carbon nucleophiles but are more likely to engage in cross-coupling pathways (see Section 3.1.2) than direct SNAr. libretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophile to form a stable Meisenheimer intermediate. libretexts.org Without activating groups like nitro functions directly on the same ring, this pathway is generally disfavored.
Similar to carbon nucleophiles, the reaction of heteroatom nucleophiles (e.g., amines, alkoxides, thiolates) with this compound via a direct SNAr mechanism is not commonly reported under standard conditions. While the displacement of an aryl halide by a nucleophile is a fundamental reaction, its application is typically limited to substrates activated by potent electron-withdrawing groups. science.govlibretexts.org The more prevalent methods for forming carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at this position involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which proceed via a different mechanistic cycle. ustc.edu.cn
Transition metal-catalyzed cross-coupling reactions are powerful and widely used tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. eie.grmdpi.commdpi.com this compound serves as an ideal building block in this context, with the C-Br bond acting as a synthetic handle for further molecular elaboration under palladium, nickel, or copper catalysis. ustc.edu.cn
The Suzuki-Miyaura coupling is one of the most robust and versatile cross-coupling methods for forming C(sp²)–C(sp²) bonds. nih.gov This reaction is extensively used to couple this compound with various aryl- and heteroarylboronic acids or their esters to synthesize extended, conjugated systems like terphenyls and quaterphenyls. mdpi.com These extended biphenyl structures are of significant interest in materials science, particularly for liquid crystals and organic electronics. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functionalized aromatic rings, as detailed in the following table.
| Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | [1,1':4',1''-Terphenyl]-4-carbonitrile | Good |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4''-Fluoro-[1,1':4',1''-terphenyl]-4-carbonitrile | High |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Ethanol/H₂O | 4''-Vinyl-[1,1':4',1''-terphenyl]-4-carbonitrile | >90% |
| 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 4''-cyano-[1,1':4',1''-terphenyl]-4''-carboxylate | Excellent |
Data in the table is synthesized from typical Suzuki-Miyaura reaction conditions and outcomes reported in the literature. mdpi.comugr.es
Beyond forming new aryl-aryl bonds, the aryl bromide moiety of this compound can undergo other transformations. Reductive coupling reactions, such as the Ullmann reaction, can induce homocoupling to form a quaterphenyl (B1678625) derivative, although this method is often lower-yielding and requires harsh conditions (e.g., copper powder at high temperatures) compared to modern cross-coupling methods. ustc.edu.cn
More controlled reductive processes can lead to dehalogenation, replacing the bromine with a hydrogen atom, or to the formation of organometallic intermediates that can then be alkylated. For instance, reaction with magnesium can form a Grignard reagent, which subsequently reacts with an alkyl halide. Alternatively, nickel-catalyzed reductive coupling reactions can join the aryl bromide with various partners in the presence of a reducing agent. orgsyn.org These methods provide pathways to introduce alkyl groups or to generate the parent [1,1'-biphenyl]-4-carbonitrile structure.
Table of Mentioned Chemical Compounds
| Chemical Name | Synonym(s) | Molecular Formula |
| This compound | 4-(4'-Bromophenyl)benzonitrile | C₁₃H₈BrN |
| Phenylboronic acid | Benzeneboronic acid | C₆H₇BO₂ |
| 4-Fluorophenylboronic acid | (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ |
| 4-Vinylphenylboronic acid | (4-Ethenylphenyl)boronic acid | C₈H₉BO₂ |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-Boronobenzoic acid methyl ester | C₈H₉BO₄ |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd |
| Palladium(II) acetate (B1210297) | Pd(OAc)₂ | C₄H₆O₄Pd |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | C₂₆H₃₅O₂P |
| Potassium phosphate (B84403) | Tripotassium phosphate | K₃PO₄ |
| Sodium carbonate | Soda ash | Na₂CO₃ |
| Toluene | Methylbenzene | C₇H₈ |
| Dimethoxyethane | DME, Glyme | C₄H₁₀O₂ |
| [1,1':4',1''-Terphenyl]-4-carbonitrile | 4-Cyano-p-terphenyl | C₁₉H₁₃N |
| 4''-Fluoro-[1,1':4',1''-terphenyl]-4-carbonitrile | C₁₉H₁₂FN | |
| 4''-Vinyl-[1,1':4',1''-terphenyl]-4-carbonitrile | C₂₁H₁₅N | |
| Methyl 4''-cyano-[1,1':4',1''-terphenyl]-4''-carboxylate | C₂₁H₁₅NO₂ | |
| [1,1'-Biphenyl]-4-carbonitrile | 4-Cyanobiphenyl | C₁₃H₉N |
Transition Metal-Catalyzed Cross-Coupling Reactions as a Substrate
Borylation Reactions for Subsequent Functionalization
The carbon-bromine bond in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. A key preliminary step to broaden its synthetic utility is the conversion of the aryl bromide to an aryl boronic acid or boronate ester via a borylation reaction. This transformation is most commonly achieved through the Miyaura borylation, which involves the reaction of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.
The resulting boronate ester, 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile, is a stable, crystalline solid that is a crucial intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 4'-position, making it a pivotal strategy in the synthesis of complex biphenyl derivatives.
| Parameter | Typical Reagent/Condition | Role in Reaction |
|---|---|---|
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination cycle. |
| Ligand | dppf, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) | Activates the diboron reagent and facilitates the transmetalation step. |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction at elevated temperatures. |
Radical Reactions and Electron Donor-Acceptor (EDA) Complex Mediated Processes
Beyond traditional cross-coupling, the aromatic system of this compound can participate in radical reactions, particularly through the formation of Electron Donor-Acceptor (EDA) complexes. nih.gov An EDA complex is a ground-state molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.govacs.org Although the individual components may not absorb visible light, the resulting EDA complex often does, enabling photo-induced single-electron transfer (SET) to generate radical intermediates under mild conditions. nih.govhepatochem.com
In this context, the biphenyl core can act as an electron donor, forming an EDA complex with a suitable acceptor. Upon visible light irradiation, this complex can undergo an intramolecular electron transfer, leading to the formation of a radical cation. hepatochem.com This process can initiate a variety of synthetic transformations. For instance, the generation of aryl radicals via EDA complexes provides a modern approach for creating challenging carbon-carbon and carbon-heteroatom bonds, bypassing the need for traditional transition metal catalysts in some cases. nih.govrsc.org The reactivity is influenced by the electronic properties of both the donor and acceptor, with the potential for generating aryl radicals that can be trapped by various partners. nih.gov
Transformations at the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that is electronically equivalent to a carboxylic acid, being at the same +3 oxidation state. lumenlearning.com It readily undergoes nucleophilic addition reactions across the carbon-nitrogen triple bond, with hydrolysis being one of its most fundamental transformations.
Hydrolysis Reactions to Carboxamides and Carboxylic Acids
The hydrolysis of the nitrile group in this compound can yield either the corresponding carboxamide (4'-bromo-[1,1'-biphenyl]-4-carboxamide) or the carboxylic acid (4'-bromo-[1,1'-biphenyl]-4-carboxylic acid), depending on the reaction conditions. lumenlearning.comchemguide.co.uk This conversion can be achieved through acid-catalyzed, base-catalyzed, or biocatalytic methods. chemguide.co.ukresearchgate.net
The reaction with water alone is impractically slow, so the process is typically accelerated by heating with an acidic or alkaline aqueous solution. chemguide.co.uk The initial product of hydrolysis is the amide, which can sometimes be isolated, but often the reaction proceeds to the final carboxylic acid (or its salt) upon extended reaction times or with harsher conditions. chemguide.co.uk
Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds to completion, yielding the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
The mechanism involves two main stages:
Formation of the Amide: The nitrile nitrogen is first protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and tautomerization yield the intermediate carboxamide. lumenlearning.com
Hydrolysis of the Amide: The carbonyl oxygen of the amide is then protonated, making the carbonyl carbon more susceptible to nucleophilic attack by another water molecule. This is followed by proton transfers and the eventual elimination of ammonia (B1221849). The released ammonia is immediately protonated by the acid to form an ammonium ion (e.g., NH₄⁺). libretexts.org
In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org This process yields the salt of the carboxylic acid (e.g., sodium 4'-bromo-[1,1'-biphenyl]-4-carboxylate) and ammonia gas. chemguide.co.uk
The mechanism is as follows:
Formation of the Amide: The strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting anionic intermediate is protonated by water to form a tautomer of the amide, which rapidly converts to the more stable amide.
Hydrolysis of the Amide: The hydroxide ion then attacks the carbonyl carbon of the amide. An unstable tetrahedral intermediate is formed, which subsequently collapses, eliminating an amide ion (NH₂⁻). The amide ion is a very strong base and immediately deprotonates a water molecule to form ammonia (NH₃). The other product is the carboxylate salt. libretexts.org To obtain the free carboxylic acid, the final reaction mixture must be acidified with a strong acid during workup. chemguide.co.uklibretexts.org
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Initial Step | Protonation of the nitrile nitrogen. lumenlearning.com | Nucleophilic attack of OH⁻ on the nitrile carbon. |
| Intermediate | Carboxamide | Carboxamide |
| Final Product (before workup) | Carboxylic acid + Ammonium salt (NH₄⁺). chemguide.co.uk | Carboxylate salt + Ammonia (NH₃). chemguide.co.uk |
| Workup | Often involves extraction or distillation. | Requires acidification to protonate the carboxylate salt. libretexts.org |
Biocatalysis has emerged as a powerful "green chemistry" tool for nitrile hydrolysis, offering high selectivity and mild reaction conditions (neutral pH, ambient temperature). researchgate.netnih.gov Two distinct enzymatic pathways are utilized for this transformation. bohrium.comresearchgate.netresearchgate.net
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step, consuming two molecules of water. nih.govbohrium.com This pathway is highly efficient for directly producing carboxylic acids.
Nitrile Hydratase/Amidase Pathway: This is a two-step enzymatic cascade. researchgate.net First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to form the corresponding carboxamide. bohrium.com Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia. researchgate.net This pathway is notable as it allows for the selective synthesis and isolation of the amide intermediate by using organisms that possess nitrile hydratase but have low or no amidase activity, or by controlling the reaction time. researchgate.net
These enzymatic methods are valued for their chemo-, regio-, and enantioselectivity, making them particularly useful in the synthesis of fine chemicals and pharmaceutical intermediates. nih.govcsir.co.za
| Enzyme System | Mechanism | Intermediate | Final Product | Key Advantage |
|---|---|---|---|---|
| Nitrilase | Direct one-step hydrolysis of the nitrile. bohrium.com | None | Carboxylic Acid | Direct, atom-economical route to the acid. |
| Nitrile Hydratase / Amidase | Two-step cascade: hydration then hydrolysis. researchgate.net | Carboxamide | Carboxylic Acid | Allows for the selective synthesis of the amide intermediate. researchgate.net |
Reduction Reactions to Amines and Aldehydes
The carbon-nitrogen triple bond of the cyano group in this compound can be readily reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. chemistrysteps.com This versatility makes it a key precursor for introducing different functionalities into the biphenyl structure.
The complete reduction of the nitrile group yields a primary amine, specifically (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine. This transformation is typically achieved using powerful hydride donors such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately converting the C≡N triple bond into a CH₂-NH₂ group after an aqueous or acidic workup. chemistrysteps.comdoubtnut.com Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium, platinum, or Raney nickel can also effect this transformation. wikipedia.org
Partial reduction of the nitrile group leads to the formation of an aldehyde, 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde. This requires a milder, more sterically hindered reducing agent that can deliver a single hydride equivalent and stop the reaction at the intermediate imine stage. chemistrysteps.com Subsequent hydrolysis of the imine during aqueous workup yields the desired aldehyde. wikipedia.orgmasterorganicchemistry.com
The choice between forming an amine or an aldehyde from this compound hinges on the selective use of specific reducing agents, most notably the contrast between lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comchemistrysteps.com
LiAlH₄ is a very strong and non-selective reducing agent. quora.com Its reaction with a nitrile proceeds via the addition of two hydride equivalents. The first hydride adds to the electrophilic carbon of the nitrile to form an imine salt intermediate. chemistrysteps.comdoubtnut.com Because LiAlH₄ is highly reactive, it rapidly delivers a second hydride to this intermediate, leading to a diamidoaluminate complex which, upon hydrolysis, yields the primary amine. chemistrysteps.com It is not possible to stop the reaction at the aldehyde stage when using LiAlH₄. masterorganicchemistry.com
In contrast, DIBAL-H is a bulky and milder reducing agent, which allows for the partial reduction of nitriles to aldehydes at low temperatures (e.g., -78 °C). masterorganicchemistry.comcommonorganicchemistry.com The large isobutyl groups on the aluminum atom provide steric hindrance that prevents a second hydride addition. chemistrysteps.com The reaction proceeds through the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the transfer of one hydride to the carbon, forming a stable aluminum-imine intermediate. wikipedia.orgchemistrysteps.com This intermediate does not react further at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup. chemistrysteps.commasterorganicchemistry.com This selectivity makes DIBAL-H the reagent of choice for converting nitriles to aldehydes. commonorganicchemistry.com
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
|---|---|---|
| Product from Nitrile | Primary Amine (e.g., (4'-bromo-[1,1'-biphenyl]-4-yl)methanamine) | Aldehyde (e.g., 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde) |
| Reactivity | Very strong, highly reactive. doubtnut.comquora.com | Milder, more selective. chemistrysteps.com |
| Mechanism | Delivers two hydride equivalents, fully reducing the C≡N bond. chemistrysteps.com | Delivers one hydride equivalent due to steric bulk, stopping at the imine stage. chemistrysteps.com |
| Typical Conditions | Ether or THF, followed by aqueous/acidic workup. | Low temperature (e.g., -78 °C) followed by aqueous workup. commonorganicchemistry.com |
Nucleophilic Addition Reactions of the Cyano Group
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. These reactions provide powerful methods for carbon-carbon and carbon-nitrogen bond formation, leading to ketones, amides, and diverse heterocyclic structures. researchgate.net
The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a well-established method for the synthesis of ketones. masterorganicchemistry.com In this process, the carbanionic component of the organometallic reagent acts as a potent nucleophile, attacking the nitrile carbon and breaking one of the π-bonds. masterorganicchemistry.com
This addition results in the formation of a resonance-stabilized imine anion, which is coordinated to the magnesium halide or lithium cation. This intermediate is stable and does not react with a second equivalent of the organometallic reagent. During a subsequent aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone. masterorganicchemistry.com For example, reacting this compound with phenylmagnesium bromide would yield (4'-bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone after hydrolysis.
The Ritter reaction provides a pathway to synthesize N-substituted amides from nitriles. wikipedia.org This acid-catalyzed reaction involves the reaction of this compound with a substrate that can generate a stable carbocation, such as a tertiary or benzylic alcohol, or an alkene in the presence of a strong acid like sulfuric acid. organic-chemistry.orgias.ac.in
The mechanism begins with the formation of a carbocation from the alcohol or alkene. organic-chemistry.org The nucleophilic lone pair of electrons on the nitrile nitrogen then attacks the carbocation, forming a stable nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by water during workup, followed by tautomerization and deprotonation to yield the final N-alkyl amide product. organic-chemistry.org This reaction is a versatile method for creating a C-N bond and incorporating an amide functionality.
The cyano group is a valuable building block in the synthesis of various nitrogen-containing heterocycles. researchgate.netlongdom.org For example, this compound can serve as a precursor for the synthesis of substituted imidazolines. This transformation can be achieved by reacting the nitrile with a 1,2-diamine, such as ethylenediamine, often in the presence of a catalyst that facilitates the cyclization and dehydration steps. The reaction typically proceeds via nucleophilic attack of one amino group on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia to form the imidazoline (B1206853) ring. Other N-heterocycles can also be accessed through various cycloaddition and condensation strategies starting from the nitrile functionality. organic-chemistry.org
| Reaction Type | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Ketone Formation | Organometallic Reagents (e.g., R-MgBr, R-Li) | Imine Anion | Ketone (R-CO-Ar) |
| Ritter Reaction | Carbocation source (e.g., t-BuOH, Styrene) + Strong Acid | Nitrilium Ion | N-substituted Amide (Ar-CO-NH-R) |
| Imidazoline Synthesis | 1,2-Diamine (e.g., Ethylenediamine) | Amidine | Imidazoline |
Cycloaddition Reactions (e.g., [3+2] with Azides, [2+2+2] with Alkynes, [4+2] with Dienes)
The π-system of the cyano group in this compound can participate in various cycloaddition reactions, providing access to a range of five- and six-membered heterocyclic rings. These reactions are powerful tools for constructing complex molecular frameworks with high atom economy.
[3+2] Cycloaddition with Azides: The reaction between a nitrile and an organic azide (B81097) is a classic example of a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netrsc.org This reaction leads to the formation of a five-membered aromatic heterocycle, a tetrazole. When this compound reacts with an azide, such as sodium azide or an organic azide (R-N₃), the nitrile acts as the dipolarophile, and the azide serves as the 1,3-dipole. The resulting tetrazole ring is a metabolically stable isostere of a carboxylic acid group, making this transformation valuable in medicinal chemistry.
[2+2+2] Cycloaddition with Alkynes: The cyano group can participate in transition-metal-catalyzed [2+2+2] cycloaddition reactions with two alkyne molecules to construct highly substituted pyridine (B92270) rings. researchgate.net Catalysts based on cobalt, rhodium, or nickel are commonly employed to mediate this transformation. chemrxiv.orgchemrxiv.org In this process, the catalyst coordinates to the two alkyne units and the nitrile, assembling them in a stepwise or concerted fashion to form the six-membered pyridine heterocycle. This method provides a convergent and efficient route to complex pyridine derivatives starting from this compound.
[4+2] Cycloaddition with Dienes: In a Diels-Alder reaction, the cyano group can function as the dienophile, reacting with a conjugated diene to form a six-membered dihydropyridine (B1217469) ring system. libretexts.orglibretexts.org The C≡N triple bond acts as the 2π-electron component, reacting with the 4π-electron system of the diene. mdpi.com Due to the relatively low reactivity of the nitrile as a dienophile compared to activated alkenes, these [4+2] cycloadditions often require high temperatures, high pressure, or Lewis acid catalysis to proceed efficiently. libretexts.org
| Cycloaddition Type | Reactant(s) | Product Ring System | Description |
|---|---|---|---|
| [3+2] | Azide (R-N₃) | Tetrazole | 1,3-dipolar cycloaddition forming a five-membered aromatic ring. researchgate.net |
| [2+2+2] | Two Alkynes (R-C≡C-R) | Pyridine | Transition-metal-catalyzed reaction to form a six-membered aromatic ring. researchgate.netchemrxiv.org |
| [4+2] (Diels-Alder) | Conjugated Diene | Dihydropyridine | Reaction where the nitrile acts as a 2π dienophile to form a six-membered ring. libretexts.org |
Nitrile as a Directing Group in C-H Functionalization
The nitrile moiety in this compound is not merely a passive functional group; it serves as an effective directing group in transition metal-catalyzed carbon-hydrogen (C-H) functionalization reactions. This capability allows for the precise modification of the biphenyl scaffold at positions that are typically difficult to access through conventional electrophilic aromatic substitution. Research has demonstrated that the nitrile group can direct the activation of C-H bonds at the meta-position of the nitrile-bearing phenyl ring, a significant departure from the more common ortho-directing strategies. Current time information in Pasuruan, ID.whiterose.ac.uk
This meta-selectivity is achieved through the formation of a large macrocyclic transition state during the C-H activation step. nsf.gov Palladium catalysis is frequently employed for these transformations, often in conjunction with a silver co-catalyst. Current time information in Pasuruan, ID.nsf.gov Computational studies, specifically Density Functional Theory (DFT), have elucidated the mechanism, suggesting that a ligand-containing Pd-Ag heterodimeric transition state is key to favoring the desired meta-selectivity. Current time information in Pasuruan, ID.nsf.gov In this arrangement, the nitrile group coordinates to the silver atom, while the palladium center is positioned adjacent to the meta-C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. Current time information in Pasuruan, ID.nsf.gov This CMD process is often assisted by ligands such as substituted 2-pyridones. Current time information in Pasuruan, ID.
The synthetic utility of this methodology is substantial, as it provides a pathway for introducing various functional groups, including olefins, acetoxy groups, and iodine atoms, at the meta-position of the cyanophenyl ring. Current time information in Pasuruan, ID. The directing nitrile group can later be hydrolyzed or reduced to other valuable functionalities like carboxylic acids, amides, or amines, further expanding the molecular diversity accessible from the this compound starting material. Current time information in Pasuruan, ID.
| Catalytic System | Reaction Type | Key Mechanistic Feature | Selectivity | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | Olefination, Acetoxylation, Iodination | Pd-Ag heterodimeric transition state | High meta-selectivity | Current time information in Pasuruan, ID. |
| Pd(II) / Pyridone Ligand | Olefination | Concerted Metalation-Deprotonation (CMD) | Favors meta-C-H activation | Current time information in Pasuruan, ID. |
| Pd(OAc)₂ / AgOAc | Olefination (Computational Study) | Nitrile coordinates to Ag; Pd activates meta-C-H bond | meta-selectivity rationalized by low activation energy of Pd-Ag TS | nsf.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Organic Architectures
The inherent reactivity of its two distinct functional groups makes 4'-bromo-[1,1'-biphenyl]-4-carbonitrile a versatile starting material for the construction of intricate organic molecules. The bromine atom is amenable to various cross-coupling reactions, enabling the extension of the biphenyl (B1667301) system, while the nitrile group can be transformed into a wide array of other functional moieties.
Synthesis of Novel Functionalized Biphenyl Derivatives
The bromine atom on the biphenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of a vast library of functionalized biphenyl derivatives. By coupling this compound with various aryl or heteroaryl boronic acids, researchers can introduce a wide range of substituents at the 4'-position, thereby tuning the electronic and steric properties of the resulting molecules.
For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids, catalyzed by Pd(PPh₃)₄, has been shown to produce novel 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines in moderate to good yields. The reaction conditions can be optimized by careful selection of the base and solvent, with potassium phosphate (B84403) and 1,4-dioxane (B91453) often providing favorable results. This methodology highlights the utility of the brominated biphenyl scaffold in accessing complex, multi-ring systems.
A summary of representative Suzuki-Miyaura coupling reactions is presented in the table below.
| Aryl Boronic Acid | Base | Solvent | Yield (%) |
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |
| 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |
| Thiophene-2-boronic acid | K₃PO₄ | 1,4-Dioxane | 65 |
| Pyridine-3-boronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
Precursor to Scaffolds Relevant in Pharmaceutical and Agrochemical Discovery
The biphenyl moiety is a privileged structure in medicinal and agrochemical chemistry. This compound and its close derivatives serve as key intermediates in the synthesis of various active pharmaceutical ingredients and potential agrochemicals. The focus here is on the synthetic pathways rather than the biological activities themselves.
A prominent example in pharmaceutical synthesis is the use of a related compound, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, in the industrial production of the antihypertensive drug Irbesartan. In a typical synthetic route, this brominated biphenyl derivative is used to alkylate a spirocyclic imidazolin-5-one building block. The resulting intermediate, which now contains the complete carbon skeleton of Irbesartan, undergoes a subsequent [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source (e.g., tributyltin azide) to form the characteristic tetrazole ring of the final drug molecule. researchgate.netacs.orggoogle.comorganic-chemistry.org
Various synthetic strategies for Irbesartan that utilize a brominated biphenyl precursor are summarized below:
| Key Reactants | Key Transformation | Reference |
| 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, 2-butyl-1,3-diaza-spiro acs.orgacs.orgnon-1-en-4-one hydrochloride | N-alkylation followed by tetrazole formation from the nitrile group. | acs.org |
| 4'-Methyl-biphenyl-2-carboxylic acid, benzylamine | Formation of an amide, followed by bromination and subsequent cyclization. | acs.org |
| 2-cyano-4'-methyl diphenyl, inorganic salt oxidant | Bromination followed by N-alkylation and tetrazole formation. | organic-chemistry.org |
In the realm of agrochemicals, brominated biphenyls are precursors to various active compounds. For example, novel biphenyl carboxamidines with potential insecticidal activity have been synthesized starting from bromobenzonitrile derivatives. nih.gov The synthesis involves a Suzuki-Miyaura coupling to construct the biphenyl core, followed by transformation of the nitrile group into a carboxamidine moiety. This approach allows for the introduction of diverse substituents on both phenyl rings, enabling the exploration of structure-activity relationships. nih.gov While direct synthetic routes from this compound to specific commercial agrochemicals are less commonly documented in readily available literature, the principles of its reactivity make it a logical starting point for the synthesis of biphenyl-based herbicides, fungicides, and insecticides. nih.govnih.govmdpi.comnih.govgoogle.comnih.govgoogle.commdpi.commiamioh.edumdpi.com
Construction of Diverse Heterocyclic Systems from Nitrile Transformations
The nitrile group of this compound is a versatile functional group that can be converted into a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal and materials chemistry.
One of the most important transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide. acs.orggoogle.comorganic-chemistry.orgtandfonline.comthieme-connect.com The reaction can be catalyzed by various reagents, including amine salts or metal complexes, and is a key step in the synthesis of angiotensin II receptor blockers like Irbesartan. acs.orggoogle.comorganic-chemistry.orgtandfonline.comthieme-connect.com
The nitrile group can also serve as a precursor for the synthesis of oxadiazoles. For instance, 1,3,4-oxadiazoles can be synthesized from nitriles through multi-step sequences. One common method involves the conversion of the nitrile to a hydrazide, which is then cyclized with a suitable reagent. researchgate.netnih.govrsc.orgopenmedicinalchemistryjournal.comnih.govmdpi.comscholarsresearchlibrary.com Another approach is the reaction of nitriles with hydroxylamine (B1172632) to form amidoximes, which can then be cyclized to form 1,2,4-oxadiazoles. rsc.org
Furthermore, the nitrile functionality can be utilized in the synthesis of triazines. The cross-cyclotrimerization of different nitriles can lead to the formation of 1,3,5-triazine (B166579) derivatives. nih.govglobalscitechocean.com This reaction allows for the controlled assembly of three different nitrile components into a single heterocyclic ring. Additionally, 1,2,4-triazines can be synthesized through various condensation reactions involving nitriles and other nitrogen-containing building blocks. researchgate.netijpsr.inforesearchgate.net
The following table summarizes some of the key heterocyclic systems that can be synthesized from the nitrile group of this compound.
| Heterocyclic System | General Synthetic Approach |
| Tetrazole | [3+2] cycloaddition of the nitrile with an azide source (e.g., NaN₃). acs.orggoogle.comorganic-chemistry.orgtandfonline.comthieme-connect.com |
| 1,3,4-Oxadiazole | Conversion of the nitrile to a hydrazide, followed by cyclization. researchgate.netnih.govrsc.orgopenmedicinalchemistryjournal.comnih.govmdpi.comscholarsresearchlibrary.com |
| 1,2,4-Oxadiazole | Reaction of the nitrile with hydroxylamine to form an amidoxime, followed by cyclization. rsc.org |
| 1,3,5-Triazine | Cross-cyclotrimerization with other nitriles. nih.govglobalscitechocean.com |
| 1,2,4-Triazine | Condensation reactions with appropriate nitrogen-containing building blocks. researchgate.netijpsr.inforesearchgate.net |
Applications in Material Science Research
The rigid, rod-like structure of the biphenyl unit in this compound, combined with its polar nitrile group, makes it an excellent scaffold for the design of novel materials with interesting optical and electronic properties.
Precursors for Liquid Crystalline Compounds
The cyanobiphenyl unit is a classic mesogen, a fundamental component of many liquid crystalline materials. The presence of the cyano group introduces a strong dipole moment, which is crucial for the formation of liquid crystal phases. This compound serves as a key precursor for a wide range of liquid crystalline compounds. The bromine atom can be readily substituted or used in coupling reactions to introduce various alkyl, alkoxy, or other functional groups. rsc.orgresearchgate.netorganic-chemistry.org These modifications allow for the fine-tuning of the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase (e.g., nematic, smectic).
For example, the ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes (CBnBr) are a series of liquid crystalline materials synthesized from precursors related to this compound. rsc.org These compounds exhibit nematic phases, and their transition temperatures can be systematically varied by changing the length of the alkyl chain. rsc.org
Intermediates for Photovoltaic Materials and Organic Electroluminescent Devices
The biphenyl scaffold is a common structural motif in materials designed for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. This compound can be used as a building block to synthesize more complex conjugated molecules that function as emitters, charge transporters, or host materials in these devices. google.commiamioh.edumdpi.commdpi.comnih.gov
In the context of OLEDs, the biphenyl unit can be incorporated into larger, more complex molecules that serve as hole transport, electron transport, or light-emitting materials. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net The bromine atom allows for the attachment of other functional groups through cross-coupling reactions, enabling the synthesis of materials with tailored electronic properties. For example, derivatives of this compound can be used to synthesize hole-transporting materials with high thermal stability and appropriate energy levels for efficient charge injection and transport in OLED devices.
While less extensively documented, the principles of molecular design for organic electronics suggest that this compound could also be a valuable intermediate for the synthesis of materials for organic solar cells. The biphenyl unit can be part of the conjugated backbone of donor or acceptor materials, and the functional groups allow for the tuning of the material's absorption spectrum and energy levels to optimize photovoltaic performance. mdpi.commdpi.com
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms
The structural arrangement of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, featuring two distinct functional groups on a biphenyl (B1667301) scaffold, gives rise to a rich and varied chemical reactivity. Understanding the precise mechanisms of its reactions is crucial for optimizing synthetic routes and designing novel applications.
Electrophilic aromatic substitution (EAS) on the this compound molecule is dictated by the directing effects of the existing substituents: the bromo group and the cyano group on their respective phenyl rings. The mechanism generally proceeds in three steps: generation of an electrophile, formation of a carbocation intermediate (sigma complex or arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.com
The phenyl ring containing the cyano group is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrile. Conversely, the bromo-substituted ring is the more likely site for electrophilic substitution. The bromine atom is a deactivating but ortho-, para-directing group. Since the para position is already occupied by the other phenyl ring, electrophilic attack is directed to the positions ortho to the bromine atom.
A typical example is the bromination of a biphenyl system. youtube.com In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized to generate a potent electrophile, Br⁺. lumenlearning.com The π-electrons of the bromo-substituted ring attack the electrophile, forming a resonance-stabilized arenium ion. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring. Finally, a weak base, such as the [FeBr₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the di-substituted product. byjus.com
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental to the synthesis of the biphenyl core of this compound itself, as well as its subsequent functionalization. libretexts.org The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle typically begins with a Pd(0) species. pitt.edu
Oxidative Addition: The aryl halide (e.g., 4-bromobenzonitrile) reacts with the Pd(0) catalyst, which inserts into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.org
Transmetalation: An organoboron compound (e.g., 4-bromophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
Nickel-Catalyzed Coupling Reactions: Nickel catalysts can also facilitate similar cross-coupling reactions, often offering advantages in terms of cost and reactivity, particularly for less reactive aryl chlorides. nih.gov The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) or sometimes Ni(I)/Ni(III) redox cycles. nih.govnih.gov The mechanism starts with the oxidative addition of an aryl halide to a Ni(0) complex. nih.gov Subsequent steps can involve transmetalation from an organometallic reagent or, in some cases, the trapping of radical species. nih.govchemrxiv.org The final reductive elimination step yields the cross-coupled product and regenerates the active nickel catalyst. nih.gov
For instance, nickel-catalyzed reductive couplings can join two components, like an aryl halide and an alkene, with a reducing agent. nih.gov These reactions often proceed through an oxidative cyclization to form a nickellacycle intermediate. nih.gov
While electrophilic substitution is a common pathway for bromination of the aromatic rings, free-radical mechanisms can be employed for the functionalization of any potential alkyl side chains. nih.gov Benzylic bromination, for example, proceeds via a free-radical chain reaction when an alkyl-substituted biphenyl is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or heat). masterorganicchemistry.com
The mechanism involves three stages:
Initiation: Homolytic cleavage of the initiator or the Br-Br bond (from a low concentration of Br₂ generated by NBS) forms bromine radicals (Br•). masterorganicchemistry.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical. masterorganicchemistry.com
The cyano group of this compound is a versatile functional handle that can undergo a variety of transformations. researchgate.net
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic. A water molecule then attacks the carbon, and after a series of proton transfers, a protonated amide is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis to the carboxylate salt, which is protonated in a final workup step to give the carboxylic acid. libretexts.org In some pharmaceutical compounds, nitrile hydrolysis can be a metabolic pathway. nih.gov
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. A second hydride addition then occurs, leading to a dianion which is subsequently protonated during aqueous workup to yield the primary amine. libretexts.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, or with dienes in Diels-Alder type reactions, showcasing its synthetic utility. researchgate.net
Modern synthetic methods increasingly utilize C-H activation to directly functionalize otherwise inert C-H bonds. acs.orgnih.gov The nitrile group can act as a directing group in such transformations, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.net
The mechanism generally involves the coordination of the nitrile's nitrogen atom to the metal center. researchgate.net This brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage through processes like concerted metalation-deprotonation or oxidative addition. This generates a metallacyclic intermediate which can then react with a coupling partner. Subsequent reductive elimination releases the functionalized product and regenerates the catalyst. nih.gov The use of directing groups like nitriles addresses the key challenge of regioselectivity in C-H activation. acs.org
Role of Catalysts, Ligands, and Solvents in Reaction Kinetics and Selectivity
The outcome of reactions involving this compound, particularly transition metal-catalyzed couplings, is highly dependent on the choice of catalyst, ligands, and solvent. lumenlearning.comchemrxiv.orgCurrent time information in Pasuruan, ID.ias.ac.in
Catalysts: The choice of metal (e.g., palladium vs. nickel) and its precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) significantly impacts catalytic activity. pitt.edumdpi.com For instance, nickel catalysts are often more effective for coupling reactions involving less reactive aryl chlorides, while palladium catalysts are widely used for aryl bromides and iodides. libretexts.orgnih.gov The catalyst's oxidation state and coordination environment are crucial for the efficiency of the catalytic cycle. nih.gov
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal center, modulating its reactivity, and influencing selectivity. nih.govlibretexts.org Electron-rich, bulky ligands can promote the oxidative addition step and facilitate the reductive elimination step in cross-coupling reactions. pitt.edu The choice of ligand can also control stereochemistry in asymmetric transformations. libretexts.org
Solvents: The solvent affects reaction rates and selectivity by influencing the solubility of reactants and catalysts, and by stabilizing charged intermediates or transition states. wikipedia.orgresearchgate.net Polar aprotic solvents like DMF or acetonitrile (B52724) are often used in cross-coupling reactions. researchgate.net The dielectric constant of the solvent can have a profound effect; polar solvents tend to accelerate reactions where a charge is developed in the transition state. ias.ac.inwikipedia.org In some cases, the solvent can actively participate in the reaction mechanism. ias.ac.in The choice of solvent can also be critical for achieving high yields and purity in reactions like bromination.
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 25 | 93 | 98.9 |
| Hexane | 40 | 90 | 98.4 |
| Trichloroethane | 25 | 86 | 97.8 |
Data synthesized from patent examples describing a two-phase bromination system.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level, offering insights that complement experimental studies. For this compound, theoretical approaches are instrumental in understanding its reactivity, reaction mechanisms, and the electronic and steric factors that govern its chemical properties. These methods allow for the detailed exploration of molecular structures, transition states, and potential energy surfaces, which are often difficult to characterize through experimental means alone.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. tandfonline.com This method allows for the calculation of the electronic structure of molecules to predict their properties and reactivity. tandfonline.com By mapping the potential energy surface of a reaction, DFT can identify the most likely pathway from reactants to products. tandfonline.com This involves locating and characterizing the geometries of transition states—the highest energy points along a reaction coordinate—and any intermediates that may be formed. rowansci.comyoutube.com
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to understand reaction rates. youtube.com For a molecule like this compound, DFT could be used to model key reactions such as nucleophilic substitution at the bromine-bearing carbon or transformations involving the cyano group. For instance, in a Suzuki-Miyaura coupling reaction, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the transition state and energy barrier for each.
A frequency calculation is typically performed after locating a potential transition state. rowansci.com A true first-order saddle point, indicative of a transition state, is confirmed by the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate toward the product. rowansci.com While DFT is a powerful tool for these investigations, specific published studies detailing comprehensive reaction pathways and transition state analyses for reactions directly involving this compound are not extensively documented in publicly available literature.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers a suite of tools for predicting the reactivity and selectivity of molecules. numberanalytics.com These predictions are often based on reactivity descriptors derived from the electronic structure of the molecule, which can be calculated using DFT. numberanalytics.com These descriptors provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile and can identify the most reactive sites within the molecule.
Key reactivity descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites.
For this compound, these descriptors could predict the regioselectivity of reactions. For example, the MEP surface would likely show a negative potential around the nitrogen atom of the cyano group and a region of relative positive potential around the carbon atom attached to the bromine, providing insights into its interactions with various reagents. While these computational methods are well-established for predicting reactivity, specific studies applying a full suite of these descriptors to create a detailed reactivity and selectivity profile for this compound are not widely reported.
Insights into Electronic and Steric Properties Governing Reactivity
The reactivity of a molecule is fundamentally governed by a combination of its electronic and steric properties. numberanalytics.comfrancis-press.com DFT calculations provide a direct means to probe these characteristics for this compound.
The following table summarizes the types of computational analyses that have been applied to compounds structurally similar to this compound, providing a framework for how its own properties can be investigated.
| Computational Method | Property Investigated | Significance for Reactivity |
| Geometry Optimization | Calculates the lowest energy 3D structure, including bond lengths, bond angles, and dihedral angles. | Determines the stable conformation of the molecule, which is the starting point for any reactivity study. numberanalytics.com |
| Molecular Dipole Moment | Quantifies the net polarity of the molecule resulting from its charge distribution. | Influences intermolecular forces, solubility, and interactions with polar reagents and solvents. tandfonline.comwhiterose.ac.uk |
| Electrostatic Potential Surface | Maps the electrostatic potential onto the electron density surface of the molecule. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity. tandfonline.comwhiterose.ac.uk |
| Steric Analysis | Evaluates the spatial arrangement of atoms and the influence of bulky groups on molecular shape and accessibility. | Steric hindrance can block or slow reactions at certain sites and can influence the conformational preferences of the molecule. numberanalytics.comnumberanalytics.com |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.
The crystal structure of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, also referred to as 4-cyano-4'-bromobiphenyl, was determined by Kronebusch, Gleason, and Britton in 1976. Their single-crystal X-ray diffraction study revealed the compound's specific solid-state conformation and packing arrangement. The key crystallographic parameters are detailed in the interactive table below.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Source: Kronebusch, P., Gleason, W. B. & Britton, D. (1976). Acta Crystallographica, Section B.
This monoclinic crystal system and P2₁/c space group indicate a specific set of symmetry operations that describe the arrangement of the molecules within the crystal lattice. The unit cell dimensions define the repeating unit of the crystal structure. This structural information is vital for computational modeling and for correlating the molecular structure with its macroscopic properties.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the purity and elemental composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the compound's molecular formula.
For this compound, with a molecular formula of C₁₃H₈BrN, the theoretical elemental composition can be calculated with high precision. While specific experimental data from a peer-reviewed publication was not available in the searched literature, the theoretical values serve as the benchmark for experimental verification.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 156.143 | 60.50 |
| Hydrogen | H | 1.008 | 8.064 | 3.12 |
| Bromine | Br | 79.904 | 79.904 | 30.95 |
| Nitrogen | N | 14.007 | 14.007 | 5.43 |
| Total | C₁₃H₈BrN | | 258.118 | 100.00 |
In a typical research setting, the experimentally determined percentages of C, H, and N from a CHN analyzer would be expected to be within ±0.4% of these theoretical values to confirm the compound's identity and purity. This analytical method is crucial for validating the successful synthesis of the target molecule before proceeding with further studies or applications.
Q & A
Q. What are common synthetic routes for 4'-bromo-[1,1'-biphenyl]-4-carbonitrile?
The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, a palladium-catalyzed reaction between 4-bromophenylboronic acid and 4-cyanophenyl halides can yield the biphenyl backbone. Bromination or functionalization at the 4'-position may follow, as seen in the synthesis of related derivatives using THF and diethylamine for nucleophilic substitution .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.5–7.8 ppm and nitrile group absence in proton spectra) .
- Mass Spectrometry : For molecular weight validation (C₁₃H₈BrN; theoretical MW: 258.11).
- Chromatography : Column chromatography (e.g., DCM/hexanes gradients) and recrystallization (ethanol/THF) are used for purification .
Q. What safety precautions are required when handling this compound?
The brominated aromatic structure poses hazards:
- Skin/eye irritation : Use PPE (gloves, goggles) due to potential sensitization risks .
- Storage : Keep in a dark, dry environment at room temperature to prevent decomposition .
- Disposal : Follow protocols for halogenated waste (UN# 3261, Class 8) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its conductance in molecular junctions?
Studies using break junction techniques (e.g., MCBJ) reveal that asymmetric derivatives like this compound exhibit high conductance due to coherent electronic coupling across the biphenyl system. The bromine substituent introduces slight asymmetry in I–V curves, but the nitrile group facilitates charge transport by aligning molecular orbitals with electrode interfaces .
Q. What challenges arise in reconciling conductance data from different experimental setups (e.g., MCBJ vs. STM-BJ)?
Contradictions in contact formation mechanisms between techniques (e.g., dry MCBJ vs. solvent-based STM-BJ) remain unresolved. Variations in electrode-molecule binding (thiol vs. nitrile anchoring) and environmental factors (humidity, solvent) may contribute to discrepancies in reported conductance values .
Q. How can this compound serve as a precursor for functionalized materials (e.g., liquid crystals or pharmaceuticals)?
The bromine atom is a versatile site for further functionalization :
- Nucleophilic substitution : React with amines (e.g., diethylamine) to generate intermediates for bioactive molecules .
- Cross-coupling : Use in Pd/Ni-catalyzed reactions to append alkynyl or aryl groups for liquid crystal synthesis (e.g., 4'-pentyl derivatives) .
- Dearomatization : Photoredox reactions can modify the biphenyl core for complex cyclohexene derivatives .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Key methodologies include:
Q. How do steric and electronic effects of the bromine substituent impact regioselectivity in subsequent reactions?
The bromine atom’s electron-withdrawing nature directs electrophilic attacks to the para-position of the nitrile group. Steric hindrance at the 4'-position favors reactions with smaller nucleophiles (e.g., methylamine over bulky amines), as observed in derivatives like 4'-aminomethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
